1,2-Dimethylhydrazine hydrochloride
Description
Historical Perspectives on Hydrazine (B178648) Chemistry Research
The journey into hydrazine chemistry began in the late 19th century. In 1875, German chemist Emil Fischer first synthesized phenylhydrazine (B124118), a precursor to hydrazine, which marked a pivotal moment in the study of nitrogen-based compounds. hydrazine.com This was followed by the first synthesis of hydrazine itself in 1887 by another German chemist, Theodor Curtius. hydrazine.comwikipedia.org However, it was the Dutch chemist Lobry de Bruyn who first prepared pure anhydrous hydrazine in 1895. hydrazine.comwikipedia.org
The early 20th century saw significant advancements in the production of hydrazine. The development of the Olin Raschig process in 1907, which involves the oxidation of ammonia (B1221849) with sodium hypochlorite, was a key milestone that enabled larger-scale production. newworldencyclopedia.orgresearchgate.net The unique properties of hydrazine, particularly its high reactivity and energy output, led to its investigation and eventual use as a rocket propellant during World War II. hydrazine.comnewworldencyclopedia.org The German Messerschmitt Me 163B fighter plane utilized a hydrazine hydrate (B1144303) mixture as part of its propellant system. hydrazine.comwikipedia.org This military application spurred further research and development in hydrazine chemistry, leading to its use in aerospace, as well as in various industrial and pharmaceutical applications. hydrazine.comresearchgate.net
Significance of 1,2-Dimethylhydrazine (B38074) Hydrochloride as a Research Tool
Within the extensive family of hydrazine derivatives, 1,2-Dimethylhydrazine (DMH), and specifically its hydrochloride salt, has become an invaluable tool in experimental oncology. nih.govclinmedjournals.org Its primary significance lies in its potent and reliable ability to induce colon tumors in laboratory animals, particularly in rats and mice. nih.govclinmedjournals.org This has established 1,2-Dimethylhydrazine hydrochloride as a standard agent for creating animal models of colorectal cancer. nih.govclinmedjournals.org
The compound acts as a powerful DNA alkylating agent. nih.govnih.gov This means it can attach alkyl groups to DNA molecules, leading to mutations and initiating the process of carcinogenesis. nih.gov By administering this compound to laboratory animals, researchers can consistently induce the development of aberrant crypt foci, which are considered preneoplastic lesions, and subsequent adenomas and adenocarcinomas in the colon. clinmedjournals.org This reproducible induction of tumors allows for detailed studies of the various stages of colon cancer development. nih.gov
Scope and Objectives of Academic Investigations on the Compound
The use of this compound in research has well-defined objectives, primarily centered on understanding and combating colorectal cancer. Academic investigations using this compound aim to:
Elucidate the Mechanisms of Carcinogenesis: A primary goal is to unravel the precise molecular and cellular pathways through which 1,2-Dimethylhydrazine induces colon cancer. nih.govoup.com This includes studying its metabolic activation, the specific patterns of DNA alkylation it causes, and the subsequent genetic and epigenetic alterations that drive tumor formation. nih.govoup.com Research has shown that the metabolism of 1,2-dimethylhydrazine is a critical step in its carcinogenic activity. nih.gov
Model the Progression of Colorectal Cancer: By inducing tumors in a controlled manner, researchers can study the entire spectrum of colorectal cancer progression, from early preneoplastic lesions to advanced carcinomas. nih.gov This allows for the identification of biomarkers associated with different stages of the disease and a better understanding of the histopathological changes that occur. nih.gov
Investigate Influencing Factors: Research using this compound models explores how various factors can influence the development of colon cancer. This includes the role of diet, genetic susceptibility, and the gut microbiome. nih.gov For instance, studies have examined how different dietary components can either enhance or inhibit the carcinogenic effects of the compound. nih.gov
Evaluate Potential Chemopreventive and Therapeutic Agents: A significant area of research involves using the 1,2-Dimethylhydrazine-induced cancer model to test the efficacy of potential chemopreventive agents. nih.gov By administering a test compound before or during treatment with this compound, scientists can assess its ability to prevent or slow down tumor development. nih.gov
The following interactive table summarizes some of the key research findings from studies utilizing this compound.
| Research Focus | Animal Model | Key Findings |
| Metabolism and DNA Binding | Human Colon Explants | The binding level of 1,2-dimethylhydrazine to DNA varied significantly among individuals, with the highest levels found in the ascending and sigmoid colon. Certain chemicals like indole-3-carbinol (B1674136) increased DNA binding, while others like disulfiram (B1670777) decreased it. nih.gov |
| Carcinogenicity | Female CF1 Mice | Over 83% of mice developed visible colonic neoplasms after weekly subcutaneous injections of 1,2-dimethylhydrazine dihydrochloride (B599025). nih.gov |
| Effect of Diet | Male Fischer 344 Rats | Caloric restriction was investigated in rats treated with this compound, highlighting the influence of diet on carcinogenesis. nih.gov |
| Metabolic Pathway | Male Sprague-Dawley Rats | Pre-treatment with sodium selenite (B80905) was found to alter the metabolism of 1,2-dimethylhydrazine, increasing the exhalation of its metabolite azomethane (B1219989) and decreasing the formation of ¹⁴CO₂. This suggests an effect on the metabolic activation pathway of the carcinogen. oup.com |
| Mechanism of Action | Rat Model | Studies have shown that 1,2-dimethylhydrazine induces preneoplastic changes in the colonic epithelium that are irreversible. aacrjournals.org |
| Barrier Properties | Rat Large Intestine and IPEC-J2 Cells | In a rat model of 1,2-dimethylhydrazine-induced colorectal cancer, the expression of tight junction proteins claudin-3 and -4 was significantly increased in colonic tumors. mdpi.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
56400-60-3 |
|---|---|
Molecular Formula |
C2H9ClN2 |
Molecular Weight |
96.56 g/mol |
IUPAC Name |
1,2-dimethylhydrazine;hydrochloride |
InChI |
InChI=1S/C2H8N2.ClH/c1-3-4-2;/h3-4H,1-2H3;1H |
InChI Key |
RYFKTZXULZNOCC-UHFFFAOYSA-N |
SMILES |
CNNC.Cl |
Canonical SMILES |
CNNC.Cl |
Other CAS No. |
306-37-6 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Dimethylhydrazine and Its Salts
Classical Synthetic Approaches
Classical methods for the synthesis of 1,2-dimethylhydrazine (B38074) have historically relied on multi-step procedures involving the formation and subsequent modification of hydrazine (B178648) derivatives. These approaches, while foundational, are often characterized by their laborious nature and modest yields.
Hydrolytic Pathways from Nitrogenous Precursors
The generation of 1,2-dimethylhydrazine through the hydrolysis of specific nitrogen-containing cyclic precursors represents a classical, albeit less common, approach. This strategy hinges on the synthesis of a heterocyclic system containing a nitrogen-nitrogen bond that is appropriately substituted, followed by a ring-opening hydrolysis step to release the desired 1,2-dimethylhydrazine.
One such historical method involves the alkaline hydrolysis of 1,2-dimethylpyrazole. This process, while effective, underscores the principle of cleaving a stable heterocyclic ring to liberate the hydrazine moiety. Another potential, though less documented, pathway could involve the hydrolysis of N,N'-dimethyl substituted cyclic structures like 1,2-dimethyl-3,5-pyrazolidinediones. The synthesis of related pyrazolidinone rings from precursors like crotonic acid and methylhydrazine has been described, suggesting the theoretical possibility of their N,N'-dimethylated analogues serving as precursors. However, the direct hydrolytic conversion of such compounds to 1,2-dimethylhydrazine is not a widely employed synthetic route.
Alkylation Strategies for Hydrazine Derivatives
Alkylation of a hydrazine or its protected forms stands as a more prevalent classical strategy for the synthesis of 1,2-dimethylhydrazine. These methods involve the introduction of methyl groups onto the nitrogen atoms of a hydrazine backbone.
A well-established, though often tedious, route to 1,2-dimethylhydrazine involves the methylation of N,N'-diacylhydrazines, followed by hydrolysis. The acyl groups serve to protect the hydrazine nitrogens and direct the alkylation to a symmetrical outcome. The most common acyl groups employed for this purpose are formyl and benzoyl.
| Precursor | Methylating Agent | Hydrolysis Condition | Product | Reference |
| 1,2-Diformylhydrazine | Methylating Agent | Acidic Hydrolysis | 1,2-Dimethylhydrazine | researchgate.net |
| 1,2-Dibenzoylhydrazine | Methyl Sulfate (B86663) | Acidic Hydrolysis | 1,2-Dimethylhydrazine Dihydrochloride (B599025) | researchgate.net |
This table summarizes the classical methylation approach for synthesizing 1,2-Dimethylhydrazine.
Achieving selective 1,2-dialkylation of hydrazine without the use of protecting groups presents a significant challenge due to the potential for over-alkylation and the formation of a mixture of products. However, modern organic synthesis has seen the development of more refined techniques that allow for greater control over the alkylation process.
One efficient methodology involves the formation of a nitrogen dianion from a protected hydrazine, such as N-Boc-N'-phenylhydrazine. By treating the protected hydrazine with a strong base like n-butyllithium at low temperatures, a highly reactive dianion is generated. This intermediate can then be selectively alkylated, allowing for the sequential introduction of two different alkyl groups if desired. For the synthesis of 1,2-dimethylhydrazine, this would involve the use of a methylating agent. This approach offers a more direct and controlled route to symmetrically substituted hydrazines, minimizing the formation of byproducts that are common in traditional alkylation methods. The ability to precisely control the substitution pattern is a key advantage of this technique. nih.govmnstate.edu
Contemporary and Emerging Synthesis Routes
More recent developments in synthetic chemistry have led to the emergence of methods that are often more efficient and selective than their classical counterparts. For the synthesis of 1,2-dimethylhydrazine, reductive methods have proven to be particularly effective.
Reductive Methods Utilizing Specific Reducing Agents
The reduction of molecules containing a C=N-N=C or related linkages provides a direct route to the corresponding saturated N-N bond of 1,2-dialkylhydrazines. This approach often starts with the condensation of an aldehyde or ketone with hydrazine to form an azine, which is then reduced.
A highly effective method for preparing 1,2-dialkylhydrazine hydrochlorides in high yield is the reduction of azines with diborane. mnstate.edu This method can even be performed as a one-step condensation-reduction procedure, avoiding the need to isolate the intermediate azine.
Another powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). The reduction of azines, such as acetaldehyde (B116499) azine, with LiAlH₄ has been shown to produce 1,2-dialkylhydrazines in good yields. nih.govgoogle.com This method provides a general route to a variety of 1,2-dialkylhydrazines. In contrast, catalytic hydrogenation of azines over platinum black has been reported to be less successful, often leading to the formation of significant amounts of the corresponding primary amine as a side product. nih.gov The use of primary amine borane (B79455) complexes has also been explored for the reduction of N,N-dimethylhydrazones, although this is more relevant to the synthesis of unsymmetrical dimethylhydrazine.
| Substrate | Reducing Agent | Product | Key Findings | Reference |
| Azines | Diborane | 1,2-Dialkylhydrazine hydrochlorides | High yield, one-pot procedure possible. | mnstate.edu |
| Azines | Lithium Aluminum Hydride | 1,2-Dialkylhydrazines | Good yields, general method. | nih.govgoogle.com |
| Azines | Platinum Black/H₂ | 1,2-Dialkylhydrazines | Low yield, significant amine byproduct. | nih.gov |
This table highlights various reductive methods for the synthesis of 1,2-dialkylhydrazines.
Electrosynthesis Applications in Hydrazine Derivative Formation
Electrochemical strategies represent a modern approach to forming the crucial N-N bond in hydrazine and its derivatives. nih.gov A significant challenge in the direct electrosynthesis of hydrazine is its rapid oxidation to dinitrogen, a reaction favored by over 1.25 V. nih.gov To circumvent this, indirect methods have been developed that utilize recyclable "protecting groups." nih.gov
One prominent strategy involves the use of ketones, such as benzophenone, which condense with an ammonia (B1221849) surrogate to form an imine. nih.gov This imine, which has only one N-H bond, can then undergo oxidative coupling electrochemically to form a ketazine. Subsequent hydrolysis of this N-N coupled ketazine yields hydrazine and regenerates the ketone for reuse. nih.gov This approach avoids the direct exposure of the newly formed hydrazine to oxidative conditions, thus preventing its degradation. nih.gov Research has evaluated several electrochemical N-N coupling methods, including a proton-coupled electron-transfer process, an iodine-mediated reaction, and a copper-catalyzed process. nih.gov While these methods have been primarily demonstrated for hydrazine itself, the principles are applicable to the formation of substituted hydrazine derivatives.
Table 1: Electrochemical Strategies for Oxidative N-N Coupling
| Method | Description | Key Intermediate |
|---|---|---|
| Phosphate-Promoted | A proton-coupled electron-transfer process facilitated by a phosphate (B84403) base. nih.gov | Benzophenone imine |
| Iodine-Mediated | Involves the formation of an intermediate N-I bond. nih.gov | N-iodo-imine |
| Copper-Catalyzed | A copper-catalyzed process for N-N bond formation. nih.gov | Organocopper species |
Reaction Mechanism Elucidation in Synthetic Pathways
Understanding the reaction mechanisms, including the transient species formed during synthesis, is crucial for controlling the reaction and improving efficiency.
Investigation of Reaction Intermediates
Different synthetic routes to 1,2-dimethylhydrazine proceed through distinct and often isolable intermediates.
A well-established, albeit tedious, method for preparing 1,2-dimethylhydrazine dihydrochloride involves the use of benzoyl protecting groups. cdnsciencepub.comorgsyn.org The reaction begins with the benzoylation of hydrazine, typically from hydrazine sulfate, to form 1,2-dibenzoylhydrazine . orgsyn.org This stable intermediate is then methylated using a reagent like dimethyl sulfate in the presence of a base. This step yields 1,2-dibenzoyl-1,2-dimethylhydrazine . orgsyn.org The final step is the acidic hydrolysis of this dimethylated intermediate with concentrated hydrochloric acid, which cleaves the benzoyl groups to yield 1,2-dimethylhydrazine dihydrochloride and benzoic acid. orgsyn.org
A more modern and efficient route involves the reduction of an azine. cdnsciencepub.com This pathway begins with the condensation of acetaldehyde with aqueous hydrazine to form acetaldazine (also known as ethylideneazine). cdnsciencepub.com This azine serves as the key intermediate, which is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) to yield the final 1,2-dimethylhydrazine. cdnsciencepub.com The use of isotopic tracers, such as lithium aluminum deuteride, has been employed to investigate the mechanism of this reduction step. cdnsciencepub.com
Optimization of Synthesis for Research Scale Production
For laboratory and research applications, where 1,2-dimethylhydrazine is used to induce tumors in experimental animals, optimizing the synthesis for yield, purity, and convenience is paramount. wikipedia.orguzh.ch
| Final Product Form | Dihydrochloride salt | Free base |
Chemical Reactivity and Mechanistic Investigations of 1,2 Dimethylhydrazine Hydrochloride
Fundamental Reaction Pathways of Hydrazines
The reactivity of hydrazines is largely characterized by the nucleophilic nature of the nitrogen atoms and their participation in redox reactions. These fundamental pathways are central to understanding the chemical behavior of 1,2-dimethylhydrazine (B38074).
Nucleophilic Character and α-Effect Studies
Hydrazines are generally considered strong nucleophiles. This enhanced nucleophilicity is often attributed to the "alpha-effect," a phenomenon where an atom bearing a lone pair of electrons adjacent (in the alpha position) to the nucleophilic center increases the nucleophilicity beyond what would be predicted by its basicity alone. wikipedia.orgmasterorganicchemistry.com For hydrazine (B178648), the presence of an adjacent nitrogen atom with a lone pair is expected to enhance the reactivity of the other. masterorganicchemistry.com
However, detailed kinetic studies on the reactions of various hydrazines with electrophiles have yielded more complex insights. Research investigating the nucleophilic reactivities of hydrazines and amines has shown that while methyl groups do increase the reactivity at the α-position of hydrazines, they concurrently decrease the reactivity at the β-position. acs.orgnih.govresearchgate.net Furthermore, when plotting reaction rates against Brønsted basicities, studies have not found evidence for an enhanced nucleophilicity (α-effect) for hydrazines relative to standard alkylamines. acs.orgnih.govresearchgate.net In both water and acetonitrile (B52724), hydrazine itself exhibits a reactivity comparable to that of methylamine (B109427), suggesting that substituting a hydrogen in ammonia (B1221849) with a methyl group has a greater impact on nucleophilicity than introducing an amino group. acs.orgnih.gov
Table 1: Comparative Nucleophilicity of Hydrazine and Amines This table summarizes qualitative findings from kinetic studies on the nucleophilic character of hydrazines.
| Compound Class | Observed Nucleophilicity Relative to Basicity | Influence of Methyl Substitution | Solvent Effects (Water vs. Acetonitrile) |
| Hydrazines | No significant α-effect observed; reactivity aligns with basicity predictions similar to primary amines. acs.orgnih.gov | Methyl groups increase reactivity at the α-nitrogen but decrease it at the β-nitrogen. acs.orgnih.govresearchgate.net | Relative reactivities of substituted hydrazines are nearly identical, despite overall reactivity being ~100 times lower in water. acs.orgnih.gov |
| Alkylamines | Follows the expected Brønsted-type reactivity-basicity relationship. acs.orgnih.gov | Methyl substitution generally increases nucleophilicity. acs.orgnih.gov | Reactivity is significantly higher in acetonitrile compared to water. acs.orgnih.gov |
Redox Chemistry in Organic Transformations
1,2-Dimethylhydrazine is classified as a strong reducing agent and is incompatible with oxidizing agents. nih.govnj.gov Its redox chemistry is a key aspect of its reactivity profile. The electrooxidation of 1,2-dimethylhydrazine at a platinum electrode has been studied to elucidate its reaction mechanism. utexas.edu
Table 2: Electrochemical Oxidation of 1,2-Dimethylhydrazine Data derived from chronopotentiometry and coulometry studies.
| Step | Process | Products | Mechanistic Detail |
| 1 | Initial Two-Electron Oxidation | [CH₃N=NHCH₃]²⁺ (proposed intermediate) | The initial electrochemical step involves the removal of two electrons from the 1,2-dimethylhydrazine molecule. utexas.edu |
| 2 | Chemical Reaction (Decomposition) | Formaldehyde (B43269), Methylhydrazine | The oxidized species undergoes a rapid chemical decomposition, breaking down into more stable products. utexas.edu |
| 3 | Further Oxidation | Nitrogen, Methanol | The generated methylhydrazine can undergo further oxidation in a four-electron process. utexas.edu |
Formation and Reactivity of Derived Chemical Species
1,2-Dimethylhydrazine can be chemically transformed into other reactive species, such as hydrazones and azoalkanes, which are important intermediates in various synthetic pathways.
Studies on Hydrazone Formation and Transformations
Hydrazones are organic compounds characterized by the R¹R²C=N-NH₂ structure. wikipedia.org They are typically formed through the condensation reaction of a hydrazine with an aldehyde or a ketone. wikipedia.orgnumberanalytics.com This reaction involves a nucleophilic attack by the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule, a process that is often catalyzed by acid. numberanalytics.com
1,2-Dimethylhydrazine can react with carbonyl compounds, although the reaction is more complex than with unsubstituted hydrazine due to the presence of the two methyl groups. Hydrazones derived from hydrazines are valuable intermediates in several organic reactions, including the Wolff-Kishner reduction and the Shapiro reaction. wikipedia.org They are also susceptible to hydrolysis, which regenerates the original carbonyl compound and the hydrazine. wikipedia.org
Mechanisms of Azoalkane Generation
Azoalkanes (R-N=N-R) are a significant class of compounds, often used as a source of free radicals in kinetic studies due to their thermal or photochemical decomposition. cdnsciencepub.com A general and efficient method for synthesizing azoalkanes involves the oxidation of the corresponding 1,2-dialkylhydrazines. cdnsciencepub.com
For 1,2-dimethylhydrazine, oxidation to its corresponding azoalkane, azomethane (B1219989), can be effectively achieved using mercuric oxide suspended in water or ethanol. cdnsciencepub.com This method has been shown to produce nearly quantitative yields for various azoalkanes and is considered advantageous over other methods, such as cupric chloride oxidation, which may result in lower yields and chlorinated impurities. cdnsciencepub.com
Table 3: Yields of Azoalkanes from the Oxidation of 1,2-Dialkylhydrazines with Mercuric Oxide Data from studies on the synthesis of azoalkanes.
| 1,2-Dialkylhydrazine Precursor | Corresponding Azoalkane Product | Reported Yield |
| 1,2-Dimethylhydrazine | Azomethane | 74% cdnsciencepub.com |
| 1,2-Diethylhydrazine | Azobisethane | Nearly quantitative cdnsciencepub.com |
| 1,2-Di-n-propylhydrazine | 1,1'-Azobispropane | Nearly quantitative cdnsciencepub.com |
| 1,2-Diisopropylhydrazine | 2,2'-Azobispropane | Nearly quantitative cdnsciencepub.com |
Alkylation Chemistry and Methyl Transfer Mechanisms
One of the most extensively studied aspects of 1,2-dimethylhydrazine's reactivity is its ability to act as a potent alkylating agent, specifically a methylating agent, following metabolic activation. wikipedia.orgnih.gov This activity is the basis for its use in experimental carcinogenesis. nih.govclinmedjournals.org
The procarcinogen 1,2-dimethylhydrazine requires metabolic activation, primarily in the liver, to exert its alkylating effect. clinmedjournals.orgnih.gov The metabolic pathway involves a series of oxidation and hydroxylation steps, leading to the formation of highly reactive intermediates such as azoxymethane (B1215336) (AOM) and methylazoxymethanol (B1197960) (MAM). nih.govnih.gov The ultimate carcinogenic metabolite, believed to be a methyldiazonium ion, is generated from MAM and readily transfers a methyl group to nucleophilic sites on macromolecules, most notably DNA. nih.gov
This methylation primarily occurs on DNA bases. nih.gov The most common adduct formed is 7-methylguanine, but the formation of O⁶-methylguanine is also significant. nih.govnih.gov The alkylation of guanine (B1146940) can lead to mispairing during DNA replication (e.g., pairing with thymine (B56734) instead of cytosine), resulting in G:C to A:T transition mutations. nih.gov The extent and persistence of this DNA methylation vary between different organs, with the highest concentrations of methylated purines found in the liver, followed by the colon and kidney after a single administration. nih.gov
Table 4: Organ Distribution and Persistence of DNA Methylation by 1,2-Dimethylhydrazine in Rats Data from studies analyzing methylated purines in DNA following administration of 1,2-di[¹⁴C]methylhydrazine.
| Organ | Peak Alkylation Time | Relative Alkylation Level | Persistence of O⁶-methylguanine |
| Liver | ~12 hours nih.gov | Highest nih.gov | Removed more rapidly than from colon. nih.gov |
| Colon | ~12 hours nih.gov | High nih.gov | Removed much more slowly than from liver or ileum. nih.gov |
| Ileum | ~12 hours nih.gov | Moderate nih.gov | Removal is faster than in the colon. nih.gov |
| Kidney | ~12 hours nih.gov | Lower nih.gov | Data on persistence is less defined compared to other organs. nih.gov |
Characterization of Alkylating Intermediates
1,2-Dimethylhydrazine (DMH), typically handled as its more stable dihydrochloride (B599025) salt, is not itself an alkylating agent. Its ability to methylate nucleophilic substrates, such as DNA, is dependent on metabolic or chemical activation to form highly reactive intermediates. uzh.ch The key pathway involves its oxidation to azomethane, which is then further oxidized to azoxymethane. Subsequent hydroxylation of azoxymethane yields methylazoxymethanol (MAM). uzh.chresearchgate.net
MAM is considered a procarcinogen and a critical precursor to the ultimate alkylating species. uzh.chresearchgate.net In a chemical context, the decomposition of MAM leads to the formation of formaldehyde and the highly unstable methyldiazonium ion (CH₃N₂⁺). This electrophilic cation is the principal agent responsible for transferring a methyl group to nucleophilic sites on other molecules. researchgate.net The entire process from DMH to the methyldiazonium ion represents a bioactivation pathway that can be studied through in vitro chemical systems to understand its reactive nature.
Key Intermediates in the Activation of 1,2-Dimethylhydrazine
| Precursor/Intermediate | Formula | Role |
|---|---|---|
| 1,2-Dimethylhydrazine | (CH₃NH)₂ | Initial Compound |
| Azomethane | CH₃N=NCH₃ | First oxidation product |
| Azoxymethane | CH₃N(O)=NCH₃ | Second oxidation product |
| Methylazoxymethanol (MAM) | CH₃N(O)=NCH₂OH | Proximate alkylating precursor |
Investigations of DNA-Methylation Processes in Chemical Systems
The capacity of 1,2-dimethylhydrazine to induce methylation of DNA has been demonstrated in various chemical and in vitro studies, which aim to elucidate the compound's organ specificity in carcinogenesis. nih.gov The process involves the covalent addition of a methyl group from the activated form of DMH to DNA bases. researchgate.net
Research using isotopically labeled [Me-¹⁴C]DMH in the presence of microsomal enzymes (from liver or colon) has served as an in vitro model to study the formation of DNA adducts. nih.gov These studies confirm that metabolic activation is crucial for the methylation of DNA to occur. nih.gov
The primary targets for methylation on the DNA molecule are the purine (B94841) bases, particularly guanine. Following a single administration of 1,2-di[¹⁴C]methylhydrazine, the formation of methylated purines in DNA can be observed, with maximum alkylation occurring within hours. nih.gov The most significant adduct formed is O⁶-methylguanine, a lesion strongly implicated in the mutagenic effects of alkylating agents. The persistence of O⁶-methylguanine varies, with slower removal observed in the DNA of the colon compared to the liver, a finding that has been explored to understand tissue-specific effects. nih.gov Another significant methylated base formed is 7-methylguanine.
DNA Methylation Products from 1,2-Dimethylhydrazine
| Methylating Agent | DNA Substrate | Major Adducts Formed | Significance |
|---|
In one study, the relative concentrations of these methylated purines were measured in different tissues following exposure. The highest levels were found in the liver, followed by the colon, ileum, and kidney, demonstrating differential alkylation even in a systemic context. nih.gov
Interaction with Electrophiles and Nucleophiles in Non-Biological Contexts
1,2-Dimethylhydrazine hydrochloride and its free base exhibit reactivity with both electrophiles and nucleophiles in non-biological chemical settings. As a hydrazine derivative, it possesses nucleophilic nitrogen atoms with lone pairs of electrons, and it also acts as a reducing agent. nih.gov
Its reactivity profile shows incompatibility with strong oxidizing agents, such as peroxides, nitrates, and halogens, which can lead to fires and explosions. nih.govnj.gov The oxidation of 1,2-dimethylhydrazine by the electrophilic metallic oxide, mercuric oxide, results in the formation of azomethane in high yield. cdnsciencepub.com This reaction demonstrates the susceptibility of the hydrazine to electrophilic attack and oxidation.
The compound is also incompatible with strong acids and strong bases. nj.gov As a salt, 1,2-dimethylhydrazine dihydrochloride is the product of the reaction between the basic 1,2-dimethylhydrazine and two molar equivalents of hydrogen chloride. nih.gov This illustrates its fundamental property as a base that readily reacts with acids (electrophiles).
Summary of Non-Biological Reactivity
| Reactant Type | Specific Examples | Product/Outcome |
|---|---|---|
| Oxidizing Agents / Electrophiles | Peroxides, Nitrates, Mercuric Oxide | Oxidation products (e.g., Azomethane), potential for fire/explosion |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Formation of salts (e.g., 1,2-Dimethylhydrazine dihydrochloride) |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,2-Dimethylhydrazine |
| 1,2-Dimethylhydrazine dihydrochloride |
| 7-methylguanine |
| Azomethane |
| Azoxymethane |
| Formaldehyde |
| Guanine |
| Hydrogen chloride |
| Mercuric oxide |
| Methyldiazonium ion |
| Methylazoxymethanol |
| O⁶-methylguanine |
| Potassium hydroxide |
| Sodium hydroxide |
Spectroscopic Characterization of 1,2 Dimethylhydrazine Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 1,2-Dimethylhydrazine (B38074) hydrochloride, NMR studies provide definitive evidence for its molecular structure.
The proton NMR (¹H NMR) spectrum of 1,2-Dimethylhydrazine hydrochloride provides key information about the chemical environment of the hydrogen atoms in the molecule. In a typical ¹H NMR spectrum recorded in deuterium (B1214612) oxide (D₂O), the compound exhibits characteristic signals corresponding to the methyl (CH₃) and N-H protons. chemicalbook.comspectrabase.com
Due to the symmetrical nature of the 1,2-dimethylhydrazine cation, the two methyl groups are chemically equivalent. This equivalence results in a single, sharp signal for the six protons of the two methyl groups. The chemical shift of this signal is influenced by the electron-withdrawing effect of the adjacent protonated nitrogen atoms. The N-H protons, being acidic, can exchange with deuterium in D₂O, which may lead to a broadening or disappearance of their signal. In a non-deuterated solvent, these protons would typically appear as a broad signal, and their integration would correspond to two protons. The coupling between the N-H protons and the methyl protons is often not observed due to rapid exchange or quadrupolar relaxation.
A representative, albeit generic, ¹H NMR data interpretation for this compound in D₂O is presented below. The precise chemical shift can vary based on concentration and the specific batch of the deuterated solvent. pitt.eduillinois.edu
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Methyl (CH₃) | ~3.0 | Singlet | 6H |
| N-H | Variable (often not observed) | Broad Singlet | 2H |
Table 1: Representative ¹H NMR Data for this compound in D₂O.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, the symmetry of the molecule dictates that the two methyl carbons are chemically equivalent, giving rise to a single resonance. The chemical shift of this carbon signal is typically in the range observed for alkylamines, shifted downfield due to the electronegativity of the nitrogen atom.
While specific experimental data for this compound is not widely published, a predicted ¹³C NMR spectrum would show a single peak for the methyl carbons.
| Carbon | Chemical Shift (ppm) |
| Methyl (CH₃) | ~40-50 |
Table 2: Predicted ¹³C NMR Chemical Shift for this compound.
Nitrogen-15 (¹⁵N) NMR spectroscopy is a more specialized technique that directly probes the nitrogen atoms. Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, obtaining ¹⁵N NMR spectra can be challenging. However, it can provide invaluable information about the electronic environment of the nitrogen atoms. For this compound, two equivalent nitrogen atoms would be expected to produce a single signal. The chemical shift would be indicative of a protonated alkylhydrazine. Research on related hydrazine (B178648) compounds can provide context for the expected chemical shift ranges.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both IR and Raman techniques, is instrumental in identifying the functional groups and probing the conformational properties of molecules.
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its various bonds. The key functional groups giving rise to characteristic bands include the N-H, C-H, N-N, and C-N bonds.
The N-H stretching vibrations typically appear as a broad band in the region of 3000-3400 cm⁻¹ in the IR spectrum, characteristic of a secondary ammonium (B1175870) salt. The C-H stretching vibrations of the methyl groups are expected in the 2800-3000 cm⁻¹ region. The N-H bending vibrations (scissoring) usually occur around 1600 cm⁻¹. The C-N stretching and N-N stretching vibrations are found in the fingerprint region (below 1500 cm⁻¹).
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |
| N-H Stretch (ammonium) | 3000 - 3400 (broad) |
| C-H Stretch (methyl) | 2800 - 3000 |
| N-H Bend | ~1600 |
| C-H Bend | ~1450 |
| C-N Stretch | 1000 - 1250 |
| N-N Stretch | 900 - 1100 |
Table 3: General Expected IR/Raman Vibrational Frequencies for this compound.
1,2-Dimethylhydrazine can exist in different conformations due to rotation around the N-N and C-N bonds. The two primary conformers are typically referred to as anti (or trans) and gauche. In the hydrochloride salt, these conformational possibilities persist, although their relative populations may be influenced by crystal packing forces in the solid state and solvation effects in solution.
Vibrational spectroscopy can be a powerful tool for conformational analysis, as different conformers may exhibit distinct vibrational frequencies. For instance, the N-N stretching frequency can be sensitive to the dihedral angle of the C-N-N-C backbone. Detailed temperature-dependent or matrix-isolation spectroscopic studies, often coupled with theoretical calculations, would be necessary to definitively assign spectral features to specific conformers of this compound. Studies on the conformation of the free base, 1,2-dimethylhydrazine, have been conducted using gas electron diffraction, indicating the presence of multiple conformers. oup.comacs.org
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure. The mass spectrum of the free base, 1,2-dimethylhydrazine, is available from the NIST database and provides a good indication of the fragmentation pattern. nist.gov
Upon electron ionization, the 1,2-dimethylhydrazine molecule (C₂H₈N₂) forms a molecular ion (M⁺˙) at m/z 60. The fragmentation of this molecular ion is characteristic of aliphatic amines and hydrazines. The most prominent fragmentation pathway often involves the cleavage of a C-N bond or a C-H bond.
The base peak in the spectrum of 1,2-dimethylhydrazine is typically at m/z 45, corresponding to the loss of a methyl group (CH₃˙). Other significant fragments can arise from the cleavage of the N-N bond and subsequent rearrangements.
| m/z | Relative Intensity (%) | Possible Fragment Ion |
| 60 | ~40 | [CH₃NHNHCH₃]⁺˙ (Molecular Ion) |
| 45 | 100 | [CH₃NHNH]⁺ |
| 44 | ~70 | [CH₂NHNH]⁺ |
| 43 | ~50 | [CH₃NCH]⁺ |
| 30 | ~35 | [CH₃NH]⁺ |
| 29 | ~25 | [CH₂NH]⁺ |
Table 4: Major Fragmentation Peaks for 1,2-Dimethylhydrazine from NIST Mass Spectrum Data. nist.gov Intensities are approximate.
When analyzing this compound using techniques like electrospray ionization (ESI), the protonated molecule [CH₃NHNH₂CH₃]⁺ would be observed at m/z 61. Tandem mass spectrometry (MS/MS) of this ion would reveal its fragmentation pathways, which may differ from those observed under electron ionization.
Fragmentation Patterns and Molecular Weight Determination
In the mass spectrum of 1,2-Dimethylhydrazine, the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 60. nist.gov The fragmentation of the molecular ion is expected to proceed through several key pathways, primarily involving the cleavage of C-N and N-N bonds, as well as hydrogen rearrangements.
Key Fragmentation Pathways of 1,2-Dimethylhydrazine:
Loss of a methyl radical (•CH₃): This is a common fragmentation pathway for methylated compounds, leading to the formation of an ion at m/z 45.
Cleavage of the N-N bond: This can result in the formation of a methylamine (B109427) radical cation ([CH₃NH]⁺•) at m/z 31 or a methylaminyl radical ([CH₃N]⁺•) and a methyl radical.
Loss of a hydrogen atom: The loss of a hydrogen atom from the molecular ion can lead to an [M-1]⁺ peak at m/z 59.
Further fragmentation: Smaller fragments corresponding to various combinations of carbon, nitrogen, and hydrogen atoms are also observed.
The fragmentation pattern of this compound in a mass spectrometer would be influenced by the presence of the hydrochloride moieties. Depending on the ionization technique, the intact molecule with one or two HCl adducts might be observed, or more likely, the spectrum would resemble that of the protonated free base.
Table 1: Postulated Mass Spectrometry Fragmentation Data for 1,2-Dimethylhydrazine
| m/z | Postulated Fragment Ion |
| 60 | [CH₃NHNHCH₃]⁺• (Molecular Ion) |
| 45 | [CH₃NHNH₂]⁺ |
| 44 | [CH₂=NNH₂]⁺• |
| 43 | [CH₃N₂]⁺ |
| 31 | [CH₃NH]⁺• |
| 30 | [CH₂=NH]⁺• |
| 29 | [N₂H]⁺ |
| 28 | [N₂]⁺• |
| This table is based on the expected fragmentation of the free base, 1,2-Dimethylhydrazine, as specific data for the hydrochloride salt is not widely available. |
High-Resolution Mass Spectrometry for Precise Composition
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. This technique can differentiate between ions that have the same nominal mass but different elemental formulas. For this compound (C₂H₁₀Cl₂N₂), HRMS would be able to confirm its elemental composition by providing a highly accurate mass measurement.
For instance, the theoretical exact mass of the protonated molecule of 1,2-Dimethylhydrazine, [C₂H₈N₂ + H]⁺, can be calculated with high precision. By comparing this theoretical mass to the experimentally measured mass from an HRMS instrument, the elemental formula can be unequivocally confirmed, ruling out other potential isobaric interferences. This level of precision is crucial for the unambiguous identification of the compound in complex matrices and for verifying the synthesis of its derivatives.
Table 2: Theoretical Exact Masses for HRMS Analysis
| Ion Formula | Theoretical Exact Mass (Da) |
| [C₂H₈N₂]⁺• | 60.0687 |
| [C₂H₈N₂ + H]⁺ | 61.0765 |
| [C₂H₁₀Cl₂N₂ + H]⁺ | 133.0294 |
| Calculated based on the most abundant isotopes of each element. |
Advanced Spectroscopic Methods for Mechanistic Insights
To gain a deeper understanding of the reactive nature of this compound, advanced spectroscopic methods are employed. These techniques allow for the real-time observation of chemical transformations and the investigation of interactions at a microscopic level.
In Situ Spectroscopic Monitoring of Reactions
For reactions involving this compound, in situ FTIR or Raman spectroscopy could be used to:
Monitor reaction progress: By tracking the characteristic vibrational bands of the reactants and products, the extent of the reaction can be continuously monitored. mt.comresearchgate.net
Identify transient intermediates: Short-lived intermediate species that are crucial for understanding the reaction mechanism can often be detected.
Optimize reaction conditions: The effect of parameters such as temperature, pressure, and catalyst on the reaction rate and product distribution can be studied in real-time to optimize the process.
While specific published studies detailing the in situ spectroscopic monitoring of reactions of this compound are not readily found, the principles of these techniques are broadly applicable to its chemical transformations.
Electron Microscopic Studies of Chemical Interactions
Electron microscopy provides high-resolution imaging that can be used to study the interactions of chemical compounds at the subcellular and macromolecular levels. In the context of 1,2-Dimethylhydrazine, a known carcinogen, electron microscopy has been utilized in numerous studies to investigate its effects on biological tissues. nih.gov
These studies have revealed significant ultrastructural changes in cells and tissues exposed to 1,2-Dimethylhydrazine, providing insights into its mechanism of toxicity and carcinogenicity. For example, electron microscopy has been used to observe the interaction of 1,2-Dimethylhydrazine and its metabolites with cellular components, including DNA. Research has shown that 1,2-Dimethylhydrazine can induce oxidative damage to DNA. nih.gov Although direct visualization of the compound binding to DNA is challenging, the resulting morphological changes in the nucleus and other organelles can be clearly observed.
Table 3: Electron Microscopy Findings in Tissues Treated with 1,2-Dimethylhydrazine
| Tissue/Organelle | Observed Ultrastructural Changes | Reference |
| Colon Mucosa | Alterations in crypt architecture, increased mitotic figures, changes in microvilli. | nih.gov |
| Liver Cells | Mitochondrial swelling, endoplasmic reticulum dilation, nuclear chromatin condensation. | nih.gov |
| Kidney | Mesenchymal tumors with varied cellular morphology. | nih.gov |
| DNA | Induction of oxidative damage (e.g., formation of 8-hydroxydeoxyguanosine). | nih.gov |
These electron microscopic studies provide crucial visual evidence of the chemical interactions of 1,2-Dimethylhydrazine at a cellular level, complementing the data obtained from other spectroscopic techniques to build a comprehensive understanding of its biological activity.
Computational and Theoretical Chemistry of 1,2 Dimethylhydrazine Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2-Dimethylhydrazine (B38074) hydrochloride at the atomic level. These methods allow for the detailed examination of its electronic structure and the application of molecular orbital theory to predict its behavior.
Electronic Structure and Bonding Analysis
The electronic structure of 1,2-Dimethylhydrazine hydrochloride is characterized by the protonation of the two nitrogen atoms of the 1,2-dimethylhydrazine (SDMH) molecule, forming the 1,2-dimethylhydrazinium(2+) cation. nih.gov This dication is then ionically bonded with two chloride anions.
Theoretical studies, often employing Density Functional Theory (DFT) and ab initio methods like G2MP2, have been used to investigate the geometries and bond dissociation energies of hydrazine (B178648) and its methylated derivatives. znaturforsch.com For the neutral 1,2-dimethylhydrazine, the N-N bond dissociation enthalpy has been calculated to be approximately 272±12 kJ mol⁻¹. znaturforsch.com Upon protonation to form the hydrochloride salt, the N-N bond length is expected to change due to the electrostatic repulsion between the two positively charged nitrogen centers. The presence of the methyl groups also influences the electronic environment through inductive effects.
A detailed analysis of the electronic structure would involve the calculation of atomic charges, bond orders, and the electrostatic potential map. These calculations would reveal the distribution of electron density within the 1,2-dimethylhydrazinium cation and highlight the electrophilic and nucleophilic regions of the molecule.
Table 1: Calculated Thermochemical Data for 1,2-Dimethylhydrazine (SDMH)
| Property | Value (kJ mol⁻¹) | Method |
| N-N Bond Dissociation Enthalpy | 272 ± 12 | DFT (B3LYP) / G2MP2 |
| Enthalpy of Formation (ΔH°f) | 91 ± 4 | DFT (B3LYP) / G2MP2 |
Data sourced from a combined DFT and G2MP2 theoretical study. znaturforsch.com
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory provides a framework for understanding the bonding and electronic transitions within this compound. The interaction of the atomic orbitals of carbon, nitrogen, and hydrogen leads to the formation of a set of molecular orbitals, each with a specific energy level.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the chemical reactivity of the molecule. In the case of the 1,2-dimethylhydrazinium cation, the HOMO would likely be associated with the σ-bonds of the molecule, while the LUMO would be the lowest energy orbital available to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's stability and its propensity to undergo chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity.
For substituted hydrazines, the energy of the LUMO has been shown to be a significant descriptor in quantitative structure-activity relationship (QSAR) studies, indicating its role in the molecule's biological or chemical activity. nih.gov A complete MO diagram for this compound would show the relative energies of all molecular orbitals, providing a comprehensive picture of its electronic configuration.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the most likely pathways for chemical transformations and to characterize the high-energy transition states that govern the reaction rates.
Energetic Profiles of Key Chemical Transformations
The energetic profile of a reaction depicts the change in energy as reactants are converted into products. Key points on this profile include the energies of the reactants, products, any intermediates, and the transition states. The activation energy, which is the energy difference between the reactants and the highest energy transition state, is a critical parameter that determines the reaction rate.
For hydrazines, computational studies have been employed to model their reactions, including their formation and decomposition. For instance, the formation of protonated 1,2-dimethylhydrazine has been found to be less exergonic than the formation of its 1,1-dimethylhydrazine (B165182) counterpart. purdue.edu This suggests a higher relative stability of the 1,1-isomer's cation.
Modeling the decomposition of this compound would involve identifying potential bond-breaking and bond-forming steps and calculating the associated energy changes. This could include the cleavage of the N-N bond, C-N bonds, or C-H bonds.
Kinetic and Thermodynamic Predictions for Reactivity
A thesis work on hydrazine reactions utilized the M06-2X hybrid functional for its accuracy in modeling thermochemistry and transition states of main-group elements. purdue.edu Such functionals can be used to calculate reaction enthalpies, entropies, and Gibbs free energies, allowing for the prediction of reaction spontaneity and equilibrium positions.
Kinetic parameters, such as the rate constant of a reaction, can be estimated using transition state theory. This theory relates the rate constant to the properties of the transition state, including its geometry and vibrational frequencies.
Structure-Reactivity Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their observed activity, which can be biological, toxicological, or chemical in nature. These studies often employ a variety of molecular descriptors that are calculated computationally.
For substituted hydrazines and related compounds, QSAR models have been developed to predict their antimycobacterial and anticancer activities. nih.govunair.ac.idresearchgate.netrsc.org These studies have identified several important descriptors, including:
Topological descriptors: Such as molecular connectivity indices, which describe the branching and complexity of the molecular skeleton. nih.gov
Electronic descriptors: Including the energy of the lowest unoccupied molecular orbital (LUMO), which relates to the molecule's ability to accept electrons. nih.gov
Spatial descriptors: Such as shape factors and accessible surface area, which are related to the molecule's size and how it can interact with other molecules. nih.gov
Spectroscopic Property Simulations
Computational simulations of spectroscopic properties for this compound involve solving the Schrödinger equation for the molecule's electronic structure. Methods like DFT, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G*), are commonly used to optimize the molecular geometry and calculate various spectroscopic parameters.
Applications of 1,2 Dimethylhydrazine Hydrochloride in Chemical Research Models
Reagent in Organic Synthesis
The utility of 1,2-dimethylhydrazine (B38074) hydrochloride in organic synthesis stems from the reactivity of the hydrazine (B178648) functional group. Although its application is not as widespread as its use in toxicology studies, it serves as a reagent in specific synthetic transformations.
Precursor for Pharmaceutical and Agrochemical Intermediates
1,2-Dimethylhydrazine hydrochloride is employed as a reagent or precursor in the synthesis of various organic compounds, which can include intermediates for pharmaceuticals and agricultural chemicals. guidechem.com Its role as a substituted hydrazine allows it to be a building block in creating more complex molecules. tcichemicals.com The compound is also noted for its use in preparing photographic chemicals. nih.gov
Synthesis of Spiroisoquinolinedione Aldose Reductase Inhibitors
Research indicates that 1,2-dimethylhydrazine has been used in the preparation of spiroisoquinolinedione aldose reductase inhibitors. guidechem.com Aldose reductase is an enzyme implicated in the secondary complications of diabetes, making its inhibitors a significant area of pharmaceutical research. nih.gov
Utility in Heterocyclic Compound Synthesis
Substituted hydrazines are foundational reagents in the synthesis of heterocyclic compounds. While specific examples detailing the large-scale use of 1,2-dimethylhydrazine are limited, its structural motif is central to reactions like the formation of pyrazole (B372694) derivatives and other nitrogen-containing ring systems. orgsyn.org General synthetic methods for preparing 1,2-dialkylhydrazines have been developed to provide a route to azoalkanes, which are important sources of free radicals for kinetic studies. cdnsciencepub.com
Applications in Chemical Biology and Mechanistic Toxicology Research
The most extensive application of this compound is in the field of chemical biology and toxicology, where it serves as a model compound to study the mechanisms of DNA damage and cancer development. wikipedia.orgnih.gov It is a potent and highly specific procarcinogen, widely used to induce colon tumors in experimental animal models, providing a platform to understand the molecular progression of colorectal cancer. nih.govspandidos-publications.commedchemexpress.com
Investigation of DNA Alkylation and Adduct Formation Mechanisms
1,2-Dimethylhydrazine is a powerful DNA alkylating agent, but it requires metabolic activation to exert its effect. wikipedia.orgnih.gov In the body, primarily in the liver, it undergoes a series of enzymatic reactions, including oxidation, to form highly reactive intermediates such as azoxymethane (B1215336) (AOM) and the ultimate carcinogen, methylazoxymethanol (B1197960) (MAM). nih.gov MAM can decompose to form a methyldiazonium ion, a highly electrophilic species that readily attacks nucleophilic sites on DNA bases. spandidos-publications.com
This process, known as DNA alkylation, results in the formation of DNA adducts—covalent modifications of the DNA structure. nih.gov The primary adducts formed by DMH are methylated purines. nih.gov Research has shown that this methylation occurs at several positions, with the most significant being the N-7 and O-6 positions of guanine (B1146940). nih.govnih.gov The formation of these adducts, particularly O6-methylguanine, is a critical initiating event in the carcinogenic process. nih.gov
Key DNA Adducts Formed by 1,2-Dimethylhydrazine
| Adduct Name | Site of Alkylation | Significance in Carcinogenesis |
|---|---|---|
| O6-methylguanine (O6-MeG) | O-6 position of Guanine | Highly promutagenic; causes mispairing with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. nih.gov |
| N7-methylguanine (N7-MeG) | N-7 position of Guanine | The most abundant adduct formed, though less directly mutagenic than O6-MeG. Its presence can lead to instability of the glycosidic bond and subsequent DNA strand breaks. nih.govnih.gov |
Studies on Cellular Responses to Methylating Agents
The formation of DNA adducts by 1,2-dimethylhydrazine triggers a complex array of cellular responses aimed at repairing the damage and maintaining genomic integrity. The study of these responses provides insight into the mechanisms of both cancer prevention and development.
When DNA containing adducts like O6-methylguanine is replicated, the incorrect pairing with thymine can lead to permanent mutations if not repaired. nih.gov Cells possess several defense mechanisms to counteract this damage. If these repair processes are overwhelmed or faulty, it can lead to the initiation of cancer. For instance, in rats with DMH-induced carcinogenesis, there is a marked increase in the expression of certain proteins like claudin-3 and claudin-4 in colonic tumors. mdpi.com Similarly, studies on the impact of diet show that high-fat diets can exacerbate the carcinogenic effects of DMH. clinmedjournals.org
Cellular Response Pathways to DMH-Induced DNA Alkylation
| Response Pathway | Key Components/Process | Outcome |
|---|---|---|
| DNA Repair | Direct reversal of damage by enzymes like O6-alkylguanine-DNA alkyltransferase (AGT). | Removes the methyl group from O6-methylguanine, restoring the original DNA sequence and preventing mutation. |
| Cell Cycle Arrest | Activation of checkpoint proteins. | Halts the cell cycle to provide time for DNA repair before the damage can be permanently fixed as a mutation during replication. |
| Apoptosis (Programmed Cell Death) | Activation of pro-apoptotic proteins (e.g., caspases) in response to extensive, irreparable DNA damage. | Eliminates the damaged cell to prevent it from becoming cancerous. mdpi.com |
| Mutagenesis | Failure or bypass of DNA repair mechanisms. | Leads to permanent changes in the DNA sequence (mutations), which can activate oncogenes or inactivate tumor suppressor genes, driving cancer development. nih.gov |
Impact on Cellular Proliferative Activity
A key aspect of the carcinogenic activity of 1,2-dimethylhydrazine is its profound impact on cellular proliferation. Research in rodent models demonstrates that administration of the compound leads to enhanced cell proliferation in the colon. cdc.gov This increased proliferative activity is a critical early event in the development of tumors. Studies have noted that DMH exposure can modulate the activity of enzymes like HMG-CoA reductase, which may contribute to changes in cell growth and cell cycle regulation. solubilityofthings.com Alterations in cellular proliferation are a hallmark of the preneoplastic and neoplastic lesions induced by this chemical, making it a valuable tool for studying the dynamics of uncontrolled cell growth. solubilityofthings.comcdc.gov
Modulation of Oncogenic Pathways (e.g., PI3K/Akt, Wnt Signaling)
1,2-Dimethylhydrazine is known to induce colonic neoplasms by upregulating critical oncogenic signaling pathways. wikipedia.org Research has specifically identified its role in activating the PI3K/Akt and Wnt signaling cascades, both of which are central to cell growth, survival, and differentiation. wikipedia.orguzh.ch The activation of the PI3K/Akt pathway, in particular, is involved in regulating cell growth, migration, and invasion in colorectal cancer (CRC). google.com The interplay between the PI3K/Akt and Wnt/β-catenin pathways is crucial for CRC progression, and DMH-induced models are used to explore this crosstalk. quora.com Studies have shown that DMH administration leads to the development of colonic neoplasms through these mechanisms. uzh.ch Furthermore, research has demonstrated that DMH treatment alters the activity of protein kinase C (PKC), another key signaling molecule, suggesting its involvement in the malignant transformation process. pubcompare.ai
The table below summarizes the oncogenic pathways modulated by 1,2-Dimethylhydrazine in research models.
Table 1: Modulation of Oncogenic Pathways by 1,2-Dimethylhydrazine
| Pathway | Effect | Model System | Citation |
|---|---|---|---|
| PI3K/Akt | Upregulation/Activation | Rodent Models | wikipedia.org, uzh.ch |
| Wnt Signaling | Upregulation/Activation | Rodent Models | wikipedia.org, uzh.ch |
| Ras/PI3K/Akt/mTOR | Modulation | Rat Models | google.com |
| Protein Kinase C (PKC) | Altered Activity/Distribution | Rat Models | pubcompare.ai |
Effects on Epithelial Barrier Function and Tight Junction Proteins
The intestinal epithelial barrier, maintained by tight junctions between cells, is crucial for preventing the passage of harmful substances from the gut lumen into the bloodstream. researchgate.net Pathological processes like cancer are often associated with a compromised barrier. wikipedia.org Studies using 1,2-dimethylhydrazine have provided insights into these changes. In rat models of DMH-induced colorectal cancer, a significant increase in the expression of the tight junction proteins claudin-3 and claudin-4 was observed in colonic tumors compared to control tissue. wikipedia.orgwikipedia.org
Interestingly, in-vitro studies using the IPEC-J2 intestinal epithelial cell line showed that acute exposure to DMH led to an increase in transepithelial electrical resistance (TEER) and a decrease in paracellular permeability, which indicates a tightening of the epithelial barrier. wikipedia.orgwikipedia.org This was accompanied by a significant increase in the expression of claudin-4. wikipedia.org The consistent upregulation of claudin-4 in both chronic in-vivo models and acute in-vitro models suggests this protein may play an essential role in the cellular changes that occur during colorectal cancer development. wikipedia.orgwikipedia.org
The table below details the observed effects of 1,2-Dimethylhydrazine on epithelial barrier function.
Table 2: Effects of 1,2-Dimethylhydrazine on Epithelial Barrier Parameters
| Parameter | Change Observed | Model System | Citation |
|---|---|---|---|
| Claudin-3 Expression | Significantly Increased | Rat Colonic Tumors (in vivo) | wikipedia.org, wikipedia.org |
| Claudin-4 Expression | Significantly Increased | Rat Colonic Tumors (in vivo) & IPEC-J2 Cells (in vitro) | wikipedia.org, wikipedia.org |
| Transepithelial Electrical Resistance (TEER) | Increased | IPEC-J2 Cells (in vitro) | wikipedia.org, wikipedia.org |
| Paracellular Permeability | Decreased | IPEC-J2 Cells (in vitro) | wikipedia.org, wikipedia.org |
Development of Experimental Models for Studying Cellular Transformation Processes
The most widespread application of this compound in research is as a potent and reliable carcinogen for inducing colon tumors in experimental animals. acs.orgnih.gov This compound is widely used to generate robust and reproducible models of colorectal cancer in rodents, such as rats and mice. chemrxiv.org These DMH-induced cancer models are invaluable for studying the entire process of cellular transformation, from initiation and promotion to progression into invasive adenocarcinoma. solubilityofthings.com Researchers utilize these models to investigate the histological, biochemical, and molecular changes that occur at different stages of carcinogenesis, providing a deeper understanding of the disease's mechanisms. solubilityofthings.com The ability to consistently induce tumors allows for the testing of potential preventative and therapeutic agents. uzh.chnih.gov
Role in Materials Science Research
While primarily known for its biological applications, this compound also serves as a chemical entity in materials science research.
Precursor for Polymeric Materials
1,2-Dimethylhydrazine dihydrochloride (B599025) is used as a chemical precursor in the synthesis of advanced inorganic-organic hybrid polymers. In one reported synthesis, it is used as a key reactant, refluxed with tris(dimethylamino)phosphine (P(NMe2)3) in toluene (B28343) to produce a phosphorus-nitrogen (PN) cage monomer. This monomer subsequently undergoes Staudinger polymerization with organic diazides to form a new class of materials known as poly(trihydrazino-diphosphine diazide)s (PHPDs). These polymers, which feature the PN cage structure in their backbone, exhibit high thermal stability. Additionally, 1,2-dimethylhydrazine is listed among various hydrazine compounds and amines that can be used as catalysts in the synthesis of perhydropolysilazane (PHPS) polymers, which are used to form oxide films. google.com
Applications in Fuel Additive Research (as chemical entity)
In the field of energetic materials, a clear distinction is made between 1,2-dimethylhydrazine (symmetrical dimethylhydrazine, SDMH) and its isomer 1,1-dimethylhydrazine (B165182) (unsymmetrical dimethylhydrazine, UDMH). UDMH is a well-established hypergolic rocket propellant. wikipedia.orgchemrxiv.org In contrast, 1,2-dimethylhydrazine is generally considered to have no commercial value as a fuel itself. nih.govcdc.govchemrxiv.org
However, its properties as a chemical entity are explored in fuel research. It has been evaluated as a potential high-energy rocket fuel, even though its use is limited to research quantities. More specifically, 1,2-dimethylhydrazine has been included in screenings of potential octane (B31449) enhancer additives for modern gasoline compositions. acs.org Furthermore, research has been conducted on synthesizing energetic salts from symmetrical dimethylhydrazine for potential application as liquid rocket propellants. wikipedia.org
Derivatives and Analogues of 1,2 Dimethylhydrazine in Academic Research
Synthesis and Characterization of Substituted 1,2-Dialkylhydrazines
A more efficient and general method for preparing 1,2-dialkylhydrazines involves the reduction of azines with lithium aluminum hydride (LiAlH₄). cdnsciencepub.comcdnsciencepub.com This method provides good yields for a variety of 1,2-dialkylhydrazines. The azines are typically prepared by the condensation of an aldehyde or ketone with hydrazine (B178648). cdnsciencepub.com The subsequent reduction of the azine C=N double bonds yields the corresponding 1,2-dialkylhydrazine. For instance, the reduction of ethylideneazine with lithium aluminum hydride produces 1,2-diethylhydrazine. cdnsciencepub.com These 1,2-dialkylhydrazines can then be oxidized, for example with mercuric oxide in water, to produce the corresponding azoalkanes in high yields. cdnsciencepub.comcdnsciencepub.com
Detailed research findings on the synthesis of 1,2-dialkylhydrazines via the reduction of azines are presented below.
| Azine Precursor | Reducing Agent | Product | Yield (%) | Boiling Point (°C) of Azoalkane |
| Ethylideneazine | LiAlH₄ | 1,2-Diethylhydrazine | Good | 56-58 (Azobisethane) |
| Not Specified | LiAlH₄ | 1,2-Dimethylhydrazine (B38074) | Good | Not Specified |
Characterization of these synthesized hydrazines is typically performed using elemental analysis, IR spectroscopy, and ¹H-NMR spectroscopy to confirm their structure and purity. liberty.edu
Chemical Properties and Reactivity of Hydrazone Derivatives
Hydrazones, formed by the reaction of hydrazines with aldehydes or ketones, are a versatile class of compounds with a rich reaction chemistry. mdpi.com They are key intermediates in various organic transformations and are utilized for their unique chemical properties. mdpi.com
Glyoxal (B1671930), the smallest dialdehyde, is a valuable building block in organic synthesis, particularly for the creation of heterocyclic compounds like imidazoles. atamankimya.com Its reaction with substituted hydrazines, such as N,N-dimethylhydrazine, can lead to the formation of glyoxal monodimethylhydrazone or glyoxal bis(dimethylhydrazone), depending on the stoichiometry.
While specific research focusing exclusively on glyoxal monodimethylhydrazone is not extensively detailed, its role as a versatile synthon can be inferred from the known reactivity of both glyoxal and hydrazones. The reaction of glyoxal with phenylhydrazine (B124118), for example, yields glyoxal bis(N-phenyl)osazone (GPO), a stable ligand used in coordination chemistry and catalysis. biomedres.us The synthesis involves reacting an aqueous solution of glyoxal with phenylhydrazine in methanol, with a few drops of acetic acid. biomedres.us This demonstrates the ability of the glyoxal backbone to be readily functionalized by hydrazines.
Glyoxal monodimethylhydrazone possesses both a reactive aldehyde group and a hydrazone moiety. This dual functionality allows it to act as a synthon in various reactions. The free aldehyde can undergo further condensation or addition reactions, while the hydrazone part can participate in cyclizations or act as a directing group. This makes it a potentially valuable intermediate for the synthesis of more complex heterocyclic systems. atamankimya.com
Hydrazones are widely used in molecular design due to their synthetic accessibility and the reactivity of the C=N-N moiety. mdpi.com The azomethine group (-NH–N=CH-) is a key feature that imparts significant pharmacological and chemical properties. mdpi.com
In the realm of molecular design, hydrazones serve several purposes:
Intermediates for Heterocycle Synthesis: Hydrazones are crucial precursors for synthesizing a wide array of heterocyclic compounds, including pyrazoles, pyridazines, and triazines. mdpi.commdpi.comresearchgate.net
Ligands in Coordination Chemistry: The nitrogen atoms in the hydrazone group can coordinate with metal ions, making them useful as ligands in the design of metal complexes with specific catalytic or biological activities. biomedres.us
Bioconjugation: Hydrazone-based coupling methods are employed in medical biotechnology to link drugs to antibodies. The resulting hydrazone bond is stable at neutral pH but cleaves in the acidic environment of cells, releasing the drug at its target.
Applications of Derived Compounds in Organic Synthesis
Derivatives of 1,2-dimethylhydrazine, particularly hydrazones, are powerful tools in organic synthesis for the construction of complex molecular frameworks, including various ring systems.
Pyrroles: N,N-dimethylhydrazones have been successfully employed in the synthesis of pyrrole (B145914) derivatives. For instance, the coupling of enyne-imines (specifically N,N-dimethylhydrazones) with Fischer carbene complexes leads to the formation of alkenylpyrrole adducts in good yields. nih.gov The proposed mechanism involves the insertion of the alkyne followed by a nucleophilic attack of the imine nitrogen on the intermediate alkenylcarbene complex. nih.gov Research has also demonstrated the synthesis of new N-pyrrolylhydrazide-hydrazones, which have been evaluated for their biological activities. nih.gov
Quinolines: Hydrazine derivatives are instrumental in several modern strategies for quinoline (B57606) synthesis. One notable method is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes to form 1,2-dihydroquinolines. nih.govchemrxiv.org In this process, a stoichiometric amount of a hydrazine salt reacts with the aldehyde to form a cycloadduct, which upon heating, undergoes cycloreversion to yield the dihydroquinoline. nih.gov For example, the reaction of a specific N-prenylated 2-aminobenzaldehyde (B1207257) with a hydrazine bis(trifluoroacetate) salt in isopropanol (B130326) at 80 °C gave the cycloadduct in 75% yield, which was then converted to the dihydroquinoline in 93% yield upon heating. nih.gov Additionally, quinoline-based hydrazone derivatives have been synthesized and studied for their chemosensory properties. mdpi.com Other approaches involve the reaction of 4,7-dichloroquinoline (B193633) with hydrazine hydrate (B1144303) to produce a hydrazine derivative that serves as a starting material for a variety of other heterocyclic systems.
The Diels-Alder reaction is a powerful cycloaddition reaction for forming six-membered rings. wikipedia.org While it typically involves a conjugated diene and a dienophile (an alkene or alkyne), variations using heteroatomic species have greatly expanded its scope. wikipedia.org
Hydrazone derivatives, particularly α,β-unsaturated hydrazones, can participate in hetero-Diels-Alder reactions. In a notable example, an α,β-unsaturated dimethylhydrazone was shown to act as a dienophile in a hetero-Diels-Alder reaction for the first time. rsc.org This reaction, between an aromatic imine and methacrolein (B123484) dimethylhydrazone in the presence of indium trichloride, produced 1,2,3,4-tetrahydroquinolines bearing a hydrazone function. rsc.org
In other cases, α,β-unsaturated hydrazones can function as 1-azadienes (the diene component) in intramolecular hetero-Diels-Alder reactions. Heating 1,3-diynyl bis(α,β-unsaturated hydrazones) leads to a double intramolecular Diels-Alder reaction, which, after aromatization through the loss of dimethylamine, yields 2,2′-bipyridines. rsc.org This demonstrates the versatility of hydrazone derivatives in participating in Diels-Alder reactions in different capacities, providing routes to complex heterocyclic systems. rsc.org
Environmental Chemistry Aspects and Research Implications
Pathways of Environmental Introduction from Research Activities
1,2-Dimethylhydrazine (B38074) (DMH) and its hydrochloride salt are primarily utilized as research chemicals, specifically for inducing colon cancer in laboratory animals to study carcinogenesis. who.intnih.gov Consequently, the primary route of their introduction into the environment is through laboratory waste streams. who.intnih.gov While the production and use of 1,2-dimethylhydrazine are limited, small quantities may be released via various waste streams. who.intnih.gov These releases can occur from academic, pharmaceutical, and government research facilities where the compound is handled.
Although not used commercially in large quantities, accidental spills or improper disposal from these research settings can lead to localized environmental contamination. nih.gov The compound has been identified at one of the 1,430 former or current EPA National Priorities List (NPL) hazardous waste sites, indicating that its presence in the environment, though not widespread, is a documented concern. cdc.gov
Environmental Fate and Transformation Studies
Once introduced into the environment, 1,2-dimethylhydrazine is subject to several transformation and degradation processes. It is a flammable, hygroscopic liquid that fumes in the air and gradually turns yellow. who.int
In the atmosphere , 1,2-dimethylhydrazine is expected to degrade through reactions similar to other hydrazines, primarily through oxidation by ozone and hydroxyl radicals. cdc.gov The estimated atmospheric hydroxylation rate is 8.91e-12 cm³/molecule-sec. epa.gov This rapid degradation in the air, with half-lives ranging from minutes to hours, means that atmospheric concentrations are generally low. cdc.gov
In aqueous systems , the degradation of hydrazines is influenced by factors such as pH, temperature, oxygen concentration, and the presence of metal ions and organic matter. cdc.gov Oxidation and biodegradation are the main removal mechanisms in water. cdc.gov While specific data for 1,2-dimethylhydrazine is limited, the predicted biodegradation half-life is approximately 7.59 days. epa.gov The compound is miscible with water, which facilitates its dispersion in aquatic environments. who.int
In soil , 1,2-dimethylhydrazine is expected to biodegrade. cdc.gov The soil adsorption coefficient (Koc) is predicted to be around 4.15 L/kg, suggesting low to moderate mobility in soil. epa.gov However, some studies on the related compound 1,1-dimethylhydrazine (B165182) suggest that it can be persistent in soil under certain conditions. nih.gov
The bioconcentration factor for 1,2-dimethylhydrazine is predicted to be low, at approximately 1.95 L/kg, and the bioaccumulation factor is estimated at 0.913 L/kg, indicating that biomagnification through the food chain is unlikely. cdc.govepa.gov
Analytical Methodologies for Trace Detection in Environmental Samples
The accurate detection of trace amounts of 1,2-dimethylhydrazine in environmental samples is crucial for monitoring and risk assessment. Several analytical methods are employed for this purpose, often requiring derivatization due to the compound's reactivity and instability. nih.gov
Common analytical techniques include:
Gas Chromatography (GC): Often coupled with a mass spectrometer (MS), a nitrogen-phosphorus detector (NPD), or a flame ionization detector (FID). nih.govanalytice.com Derivatization is often necessary to improve stability and chromatographic performance. nih.gov
High-Performance Liquid Chromatography (HPLC): This method can be used with electrochemical detection (ED) or ultraviolet (UV) detection, often following a derivatization step. nih.govnih.gov
For air samples, collection is typically done using a bubbler with an acidic solution or on an acid-coated silica (B1680970) gel, followed by immediate analysis to prevent degradation. nih.gov In aqueous samples, acidification can help prevent degradation before analysis. nih.gov
A summary of analytical methods for related hydrazines in various environmental and biological matrices is provided in the table below. While not all are specific to 1,2-dimethylhydrazine, they represent the common approaches for this class of compounds.
| Sample Matrix | Preparation Method | Analytical Method | Sample Detection Limit |
| Air | Collection in a bubbler with acid or on acid-coated silica gel | GC, HPLC | Not specified |
| Water | Acidification to prevent degradation | GC, HPLC | Not specified |
| Soil | Extraction | GC, HPLC | Not specified |
| Various | In-house method | GC-MS | ≈100 mg/kg |
Data compiled from various sources. nih.govanalytice.com
Theoretical Modeling of Environmental Persistence and Reactivity
Theoretical modeling, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies, provides valuable insights into the potential environmental impact of chemicals like 1,2-dimethylhydrazine. nih.gov These models use the chemical's structure to predict its environmental fate and toxicity.
Based on modeling data from the U.S. Environmental Protection Agency (EPA), the following environmental fate parameters have been predicted for 1,2-dimethylhydrazine:
| Parameter | Predicted Value | Unit |
| Biodegradation Half-Life | 7.59 | days |
| Bioaccumulation Factor | 0.913 | L/kg |
| Bioconcentration Factor | 1.95 | L/kg |
| Atmospheric Hydroxylation Rate | 8.91e-12 | cm³/molecule*sec |
| Soil Adsorption Coefficient (Koc) | 4.15 | L/kg |
Source: U.S. EPA CompTox Chemicals Dashboard. epa.gov
These models suggest that 1,2-dimethylhydrazine is not expected to persist long in the environment due to relatively rapid biodegradation and atmospheric degradation. cdc.govepa.gov The low bioaccumulation and bioconcentration factors indicate a low potential for accumulation in organisms. epa.gov However, it is important to note that the transformation products of hydrazines can sometimes be more toxic or persistent than the parent compound, a factor that requires further research. nih.govresearchgate.net
Q & A
Q. What are the primary experimental protocols for inducing colorectal cancer in rodent models using 1,2-dimethylhydrazine hydrochloride (1,2-DMH)?
- Methodological Answer : The standard protocol involves weekly subcutaneous injections of 1,2-DMH at 20–30 mg/kg body weight for 20 weeks in rats or mice. Tumor incidence is monitored histologically, with a latency period of 20–36 weeks depending on the strain. Key validation steps include measuring DNA adduct formation in colonic tissues (via isotope labeling or LC-MS/MS) and tracking preneoplastic lesions (e.g., aberrant crypt foci) . Dietary controls (e.g., high-fat vs. grain-based diets) are critical for modulating carcinogenesis outcomes .
Q. How should 1,2-DMH be stored to prevent degradation or hazardous reactions in laboratory settings?
- Methodological Answer : Store 1,2-DMH in airtight, light-resistant containers at 2–8°C. Avoid contact with oxidizing agents (e.g., peroxides, chlorates), strong acids/bases, and metallic oxides (e.g., copper, iron) due to explosion risks. Ground metal containers during transfer to dissipate static electricity. Regularly verify purity via HPLC or LC/MS, as degradation products (e.g., methylazoxymethanol) may alter experimental outcomes .
Q. What analytical techniques are recommended for detecting 1,2-DMH-derived DNA adducts in biological samples?
- Methodological Answer : Use isotope-labeled 1,2-DMH (e.g., C or H) to trace metabolic activation. Post-exposure, extract DNA from tissues (e.g., colon, liver) using phenol-chloroform methods. Quantify adducts via:
Q. What are the established toxicity thresholds for 1,2-DMH in acute exposure studies?
- Methodological Answer : Acute Exposure Guideline Levels (AEGLs) for 1,2-DMH are extrapolated from 1,1-dimethylhydrazine data due to limited isomer-specific studies. For rodents, the LD is ~26 mg/kg (oral) and ~100 ppm (inhalation). In primates, neurotoxic effects (ataxia, seizures) occur at 50–100 ppm over 4 hours. Always pair in vivo studies with necropsy and histopathology to assess organ-specific damage .
Advanced Research Questions
Q. How does interindividual variation in human colon metabolism influence 1,2-DMH carcinogenicity studies?
- Methodological Answer : Human colon microsomes exhibit a 100-fold variation in 1,2-DMH metabolic activation due to cytochrome P450 (CYP) polymorphisms. To model this:
- Use ex vivo cultures of human colon explants from diverse donors.
- Measure metabolic activity via C-1,2-DMH binding to DNA, with higher activity in sigmoid/descending colon segments .
- Co-incubate with CYP inhibitors (e.g., disulfiram) or inducers (e.g., phenobarbital) to validate metabolic pathways .
Q. How can contradictory data on dietary modulators (e.g., vitamin E, probiotics) in 1,2-DMH studies be resolved?
- Methodological Answer : Conflicting results arise from dosage, timing, and model differences. For example:
- Vitamin E (DL-α-tocopheryl acetate): At 4% dietary intake, it enhances duodenal/rectal tumors in mice, likely via pro-oxidant effects at high doses . Lower doses (0.1–1%) may show chemoprevention.
- Probiotics (L. acidophilus) : Reduce early-stage colon cancer incidence (40% vs. 77% in controls) in rats but lack long-term efficacy. Use 16S rRNA sequencing to confirm gut microbiota modulation .
Q. What are the limitations of extrapolating 1,2-DMH toxicity data from rodents to humans?
- Methodological Answer : Key discrepancies include:
- Metabolic Activation : Rodent colonic CYP enzymes (e.g., CYP2E1) are more efficient at converting 1,2-DMH to methylazoxymethanol than human isoforms .
- DNA Repair : Humans exhibit higher -alkylguanine-DNA alkyltransferase (AGT) activity, reducing adduct persistence. Use transgenic mice (AGT-deficient) to mimic human repair mechanisms .
- AEGL Uncertainties : Human data rely on occupational exposure anecdotes (e.g., pulmonary edema at undefined concentrations). Cross-validate with in vitro lung/neuron cultures .
Q. How do cytochrome P450 inhibitors affect 1,2-DMH metabolic activation in human tumor cell lines?
- Methodological Answer : In human colon tumor cell lines (e.g., HT-29):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
